8,9-dimethyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
8,9-dimethyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The unique structure of this compound, which includes a trifluoromethyl group and a pyrazole ring, contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
8,9-dimethyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Potassium carbonate (K2CO3), palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
8,9-dimethyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8,9-dimethyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to various biological effects . The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit diverse pharmacological activities.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines:
2-thioxopyrimidine derivatives: These compounds have similar synthetic routes and are studied for their biological properties.
Uniqueness
The uniqueness of 8,9-dimethyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11F3N6S |
---|---|
Molecular Weight |
352.34 g/mol |
IUPAC Name |
11,12-dimethyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H11F3N6S/c1-6-7(2)24-13-10(6)12-19-11(21-23(12)5-18-13)8-4-9(14(15,16)17)20-22(8)3/h4-5H,1-3H3 |
InChI Key |
CAZVRDSVLKLPJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=NN4C)C(F)(F)F)C |
Origin of Product |
United States |
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